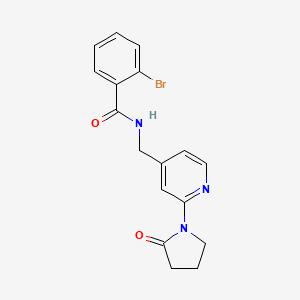

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . The molecular weight of this compound is less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Molecular Structure Analysis

The molecular structure of this compound is designed to fulfill the criteria of Lipinski’s rule of five, making it suitable for evaluation as a drug-like molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions leading to the formation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are such that it fulfills the criteria of Lipinski’s rule of five, which includes molecular weight, number of hydrogen bond donors, and number of hydrogen bond acceptors .Scientific Research Applications

Synthetic Methodologies and Chemical Structures

Synthesis of Lactone–Pyrrolidinone Ring Systems : A study by Bennett et al. (2007) discusses the synthesis of a common intermediate to the lactone–pyrrolidinone ring systems found in oxazolomycin A and neooxazolomycin, highlighting the application of bromoamide derivatives in complex organic synthesis (Bennett, Prodger, & Pattenden, 2007).

Conformationally Restricted Analogues : Norman et al. (1993) synthesized conformationally restricted derivatives of remoxipride, which includes bromoamide compounds, to evaluate their affinity to the dopamine D-2 receptor, demonstrating the role of such compounds in developing potential antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

Antipyrine-like Derivatives : Research by Saeed et al. (2020) on antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, explores intermolecular interactions, X-ray structure, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular interactions and stability of such compounds (Saeed et al., 2020).

Copper-Mediated Synthesis : Zhou et al. (2016) developed a copper-mediated aerobic oxidative coupling method for the synthesis of 3-bromo-imidazo[1,2-a]pyridines using pyridines and enamides, illustrating the utility of bromoamide compounds in facilitating novel synthetic routes for heterocyclic compounds (Zhou et al., 2016).

Pharmaceutical Applications

- Histone Deacetylase Inhibitor : Zhou et al. (2008) describe the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a small molecule histone deacetylase (HDAC) inhibitor with potential as an anticancer drug. This research underlines the potential therapeutic applications of benzamide derivatives in cancer treatment (Zhou et al., 2008).

Future Directions

properties

IUPAC Name |

2-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c18-14-5-2-1-4-13(14)17(23)20-11-12-7-8-19-15(10-12)21-9-3-6-16(21)22/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHCFFGDMXFLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2357005.png)

![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)

![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)